molecular formula C8H8N2O B11923863 6-Amino-1H-indol-3-ol

6-Amino-1H-indol-3-ol

Cat. No.: B11923863
M. Wt: 148.16 g/mol
InChI Key: NGOYRGRMAOWZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1H-indol-3-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an amino group at the 6-position and a hydroxyl group at the 3-position. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-indol-3-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . Another approach is the regioselective Heck reaction of aryl triflates with but-3-en-1-ol, followed by several steps to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-1H-indol-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Amino-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1H-indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-amino-1H-indol-3-ol

InChI

InChI=1S/C8H8N2O/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2

InChI Key

NGOYRGRMAOWZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2O

Origin of Product

United States

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